molecular formula C20H21N5O3S B2790185 2-(4-isobutyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-methyl-N-phenylacetamide CAS No. 1357934-30-5

2-(4-isobutyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2790185
CAS No.: 1357934-30-5
M. Wt: 411.48
InChI Key: PQBJCWSRIITKMN-UHFFFAOYSA-N
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Description

2-(4-isobutyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon

Preparation Methods

The synthesis of 2-(4-isobutyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-methyl-N-phenylacetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-isobutyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-methyl-N-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-isobutyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA .

Comparison with Similar Compounds

Similar compounds to 2-(4-isobutyl-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl)-N-methyl-N-phenylacetamide include other heterocyclic compounds with similar core structures, such as:

These compounds share similar structural features but may differ in their specific functional groups and biological activities

Properties

IUPAC Name

N-methyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-13(2)11-23-18(27)17-15(9-10-29-17)25-19(23)21-24(20(25)28)12-16(26)22(3)14-7-5-4-6-8-14/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBJCWSRIITKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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